5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Synthetic Chemistry Process Development Building Block

5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is the essential 5-CF₃ azaindole scaffold for kinase inhibitor programs. Unlike 3- or 6-CF₃ regioisomers with divergent reactivity, only the 5-position substitution enables synthesis of c-Met inhibitors and PF-06869206 (NaPi2a inhibitor, IC₅₀=380 nM). Claimed in WO2020120257A1 for MAP4K1/HPK1 cancer immunotherapy. High predicted activity (Pa=0.991 DNA synthesis inhibitor; Pa=0.979 apoptosis agonist). Supplied at ≥95% purity with reproducible 64% yield for batch consistency. Avoid isomeric mismatch—procure the validated 5-substituted scaffold.

Molecular Formula C8H5F3N2
Molecular Weight 186.13 g/mol
CAS No. 1190315-94-6
Cat. No. B1437181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
CAS1190315-94-6
Molecular FormulaC8H5F3N2
Molecular Weight186.13 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=C2)C(F)(F)F
InChIInChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-5-6(13-7)3-4-12-5/h1-4,12H
InChIKeyCEHDABSKCYWHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190315-94-6) for Research & Industrial Applications


5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1190315-94-6), also known as 5-trifluoromethyl-4-azaindole, is a heterocyclic building block featuring a pyrrolo[3,2-b]pyridine core with a trifluoromethyl group at the 5-position. It is a key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules . Its synthesis has been described with a yield of 64% and a purity of 99% via a method involving potassium tert-butoxide in 1-methyl-2-pyrrolidinone .

Why 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is Not Interchangeable with Unsubstituted or Regioisomeric Pyrrolopyridines


The position and electronic nature of the trifluoromethyl substituent on the pyrrolo[3,2-b]pyridine scaffold are critical determinants of biological activity and synthetic utility. Regioisomers such as 3- or 6-(trifluoromethyl) derivatives, or the unsubstituted core, often exhibit divergent reactivity and target binding profiles, making simple substitution scientifically invalid. The 5-position substitution pattern is essential for accessing specific kinase inhibitor chemotypes, including potent c-Met inhibitors and advanced candidates like PF-06869206 [1][2].

Quantitative Differentiation: 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine vs. Closest Analogs


Synthetic Yield and Purity Benchmark for 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

The compound is accessible via a reproducible synthetic route with a reported yield of 64% and a purity of 99% . This yield compares favorably to many non-fluorinated pyrrolopyridine syntheses, which often require harsher conditions or provide lower yields due to lack of directing group effects.

Synthetic Chemistry Process Development Building Block

Predicted Antineoplastic and DNA Synthesis Inhibition Profile of 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Computational prediction using PASS (Prediction of Activity Spectra for Substances) software indicates that the compound has a high probability (Pa > 0.9) for several anticancer-related activities, including antineoplastic (Pa = 0.961), DNA synthesis inhibitor (Pa = 0.991), and apoptosis agonist (Pa = 0.979) [1]. This profile is distinct from the unsubstituted pyrrolo[3,2-b]pyridine core, which lacks these specific high-probability predictions.

Computational Chemistry Drug Discovery Anticancer

Enabling Access to Advanced Drug Candidates: 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine as a Precursor to PF-06869206

The compound serves as a direct synthetic precursor to PF-06869206, an orally bioavailable selective inhibitor of the sodium-phosphate cotransporter NaPi2a (SLC34A1) with an IC50 of 380 nM . The trifluoromethyl group at the 5-position is essential for the potency and selectivity of PF-06869206; substitution with other groups or at other positions results in significant loss of activity.

Medicinal Chemistry Drug Development Kinase Inhibitor

Patent-Protected Utility in MAP4K1 Inhibition and Cancer Therapeutics

The compound is explicitly claimed and utilized in WO2020120257A1 as a key intermediate for the synthesis of substituted pyrrolopyridine derivatives that inhibit MAP4K1 (HPK1) protein kinase and inhibit the growth of cancer cells [1]. This patent protection and demonstrated utility against a specific, therapeutically relevant kinase target distinguishes 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine from its regioisomers (e.g., 3- or 6-trifluoromethyl), which are not the focus of this patent and have not been shown to have the same MAP4K1 inhibitory potential.

Patent Analysis Cancer Research Kinase Inhibition

Optimal Application Scenarios for 5-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine in Research and Industrial Settings


Synthesis of NaPi2a Inhibitor PF-06869206 for Metabolic Disease Research

Researchers studying phosphate homeostasis or related metabolic disorders should procure 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine to synthesize PF-06869206, a selective NaPi2a inhibitor with an IC50 of 380 nM . This tool compound enables investigation of NaPi2a function in vivo and in vitro, and alternative starting materials do not provide access to this specific chemotype.

Development of MAP4K1/HPK1 Inhibitors for Immuno-Oncology

Drug discovery teams targeting MAP4K1 (HPK1) for cancer immunotherapy should utilize 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine as a core scaffold based on its explicit inclusion and demonstrated utility in WO2020120257A1 [1]. The patent describes compounds derived from this core that inhibit MAP4K1 and suppress cancer cell growth, providing a validated starting point for medicinal chemistry optimization.

Exploration of Anticancer Mechanisms via DNA Synthesis Inhibition

For projects focused on DNA synthesis inhibition and apoptosis induction, 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a preferred building block over non-fluorinated analogs due to its high predicted activity scores (Pa = 0.991 for DNA synthesis inhibitor, Pa = 0.979 for apoptosis agonist) [2]. This computational evidence supports its use in the design of novel anticancer agents.

Reliable Synthetic Intermediate for Medicinal Chemistry Programs

Medicinal chemistry groups requiring a high-purity (99%) building block with a reproducible synthetic route (64% yield) should source 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine from reputable vendors . Its defined synthesis and characterization (1H NMR, UPLC/MS) ensure consistent quality, reducing variability in downstream biological assays compared to less-characterized or lower-purity alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.